molecular formula C12H11NO5S B11985287 Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester CAS No. 61516-71-0

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester

Katalognummer: B11985287
CAS-Nummer: 61516-71-0
Molekulargewicht: 281.29 g/mol
InChI-Schlüssel: DOJHCILQVMJRCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester is a complex organic compound with a unique structure that combines elements of propanedioic acid and benzothiazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester typically involves the esterification of propanedioic acid with a benzothiazole derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanedioic acid, dimethyl ester: Lacks the benzothiazole moiety, making it less complex and potentially less biologically active.

    Benzothiazole derivatives: Compounds such as 2-mercaptobenzothiazole share the benzothiazole ring but differ in their functional groups and overall structure.

Uniqueness

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester is unique due to its combination of the propanedioic acid ester and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61516-71-0

Molekularformel

C12H11NO5S

Molekulargewicht

281.29 g/mol

IUPAC-Name

dimethyl 2-(2-oxo-1,3-benzothiazol-3-yl)propanedioate

InChI

InChI=1S/C12H11NO5S/c1-17-10(14)9(11(15)18-2)13-7-5-3-4-6-8(7)19-12(13)16/h3-6,9H,1-2H3

InChI-Schlüssel

DOJHCILQVMJRCE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C(=O)OC)N1C2=CC=CC=C2SC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.